N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1316221-52-9
VCID: VC2707244
InChI: InChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3
SMILES: CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

CAS No.: 1316221-52-9

Cat. No.: VC2707244

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide - 1316221-52-9

Specification

CAS No. 1316221-52-9
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3
Standard InChI Key JSKNKWLJJZYTEF-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C
Canonical SMILES CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is registered in the PubChem database with the identifier CID 66510025. The compound was first added to chemical databases on October 24, 2012, and has undergone updates as recently as April 5, 2025 . The compound is also known by several alternative names including 2-Methyl-6-(4-methyl-piperidin-4-yl)-pyrimidine-4-carboxylic acid dimethylamide and the identifier AKOS015921880 . The International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations provide standardized representations of the molecular structure that enable consistent identification across chemical databases and research platforms.

Structural Significance

The structural arrangement of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide places it within the broader family of pyrimidine derivatives, which have significant representation in both natural and synthetic bioactive compounds. Pyrimidines form the backbone of nucleic acids and many pharmaceutical agents. The specific substitution pattern in this compound—particularly the combination of the carboxamide group and the piperidinyl moiety—creates a molecular architecture that may enable interactions with biological targets through hydrogen bonding and hydrophobic interactions . This architectural arrangement is reminiscent of other bioactive pyrimidine derivatives that have demonstrated enzyme inhibitory properties.

Physicochemical Properties

Computed Physicochemical Parameters

Several important physicochemical parameters have been computed for N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide using established algorithms and models. These values are presented in Table 1 below and provide insights into the compound's potential behavior in biological systems and its pharmaceutical relevance.

Table 1: Computed Physicochemical Properties of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

PropertyValueComputational MethodReference
Molecular Weight262.35 g/molPubChem 2.2
XLogP3-AA1.1XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Exact Mass262.17936134 DaPubChem 2.2

Solubility and Partition Characteristics

The XLogP3-AA value of 1.1 indicates a moderate lipophilicity for N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide . This value suggests that the compound possesses a balanced hydrophilic-lipophilic character, which typically correlates with favorable absorption and distribution properties. The moderate lipophilicity, combined with the presence of both hydrogen bond donors (1) and acceptors (4), suggests that the compound may exhibit reasonable aqueous solubility while maintaining the ability to penetrate biological membranes . These characteristics are important considerations in drug development, as they influence bioavailability and pharmacokinetic properties.

Structural Flexibility and Conformation

With two rotatable bonds, N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide possesses limited conformational flexibility . This relative rigidity may contribute to more specific interactions with potential biological targets, as conformationally constrained molecules often demonstrate enhanced binding selectivity. The piperidine ring introduces an element of three-dimensionality to the molecule, providing spatial diversity that can be important for receptor recognition and binding. The available 3D conformer models in PubChem provide insights into the potential spatial arrangements that the molecule can adopt in physiological environments .

Research Status and Future Directions

Research Gaps and Opportunities

The apparent scarcity of research specifically focused on N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide presents several opportunities for further investigation. Key areas for potential research include comprehensive biological screening to identify specific activities, detailed structure-activity relationship studies to optimize activity and selectivity, and exploration of synthetic methodologies to enable efficient preparation of the compound and its analogues. Additionally, computational studies to predict potential biological targets and interactions could guide experimental efforts and accelerate the discovery of applications for this compound.

Emerging Trends in Related Research

While specific information about N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is limited, research on related pyrimidine derivatives continues to evolve. The search results indicate ongoing interest in pyrimidine-based compounds as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases . The exploration of structure-activity relationships, specifically the influence of amine substituents on biological activity, represents a significant trend in this research area . These broader research directions may provide valuable context and guidance for future investigations of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide.

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